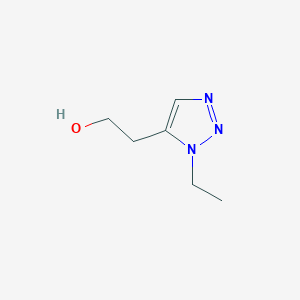![molecular formula C9H9ClN2O2S B13171204 4-Chloro-2-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,3-thiazole-5-carbaldehyde](/img/structure/B13171204.png)
4-Chloro-2-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,3-thiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-{2-oxa-5-azabicyclo[221]heptan-5-yl}-1,3-thiazole-5-carbaldehyde is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a thiazole ring, a chloro substituent, and a bicyclic oxa-azabicycloheptane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{2-oxa-5-azabicyclo[221]heptan-5-yl}-1,3-thiazole-5-carbaldehyde typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the potentially hazardous reagents and conditions involved .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chloro substituent.
Major Products
Oxidation: 4-Chloro-2-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,3-thiazole-5-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but lacking the thiazole ring and chloro substituent.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with different ring sizes and substituents.
Uniqueness
4-Chloro-2-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,3-thiazole-5-carbaldehyde is unique due to its combination of a thiazole ring, a chloro substituent, and a bicyclic oxa-azabicycloheptane moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C9H9ClN2O2S |
|---|---|
Molekulargewicht |
244.70 g/mol |
IUPAC-Name |
4-chloro-2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H9ClN2O2S/c10-8-7(3-13)15-9(11-8)12-2-6-1-5(12)4-14-6/h3,5-6H,1-2,4H2 |
InChI-Schlüssel |
VRUNFDYDSVBEEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CN(C1CO2)C3=NC(=C(S3)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


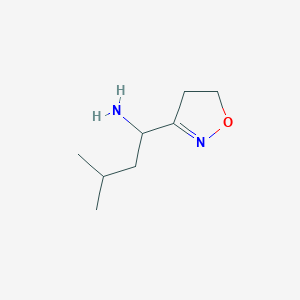
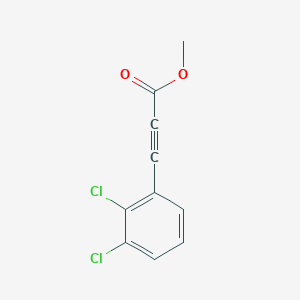
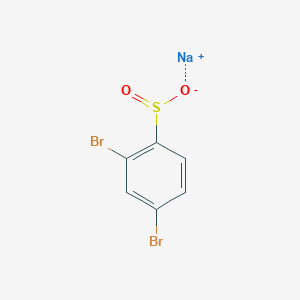
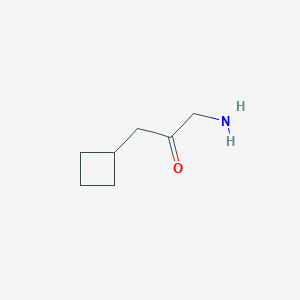
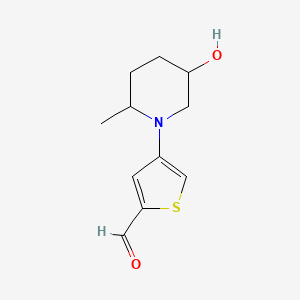
![2-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13171158.png)

![Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13171166.png)
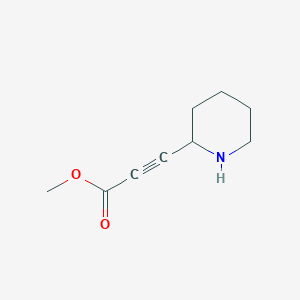
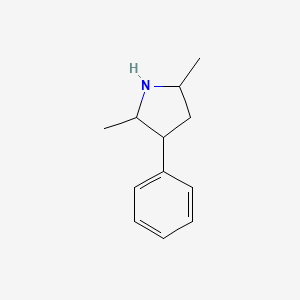
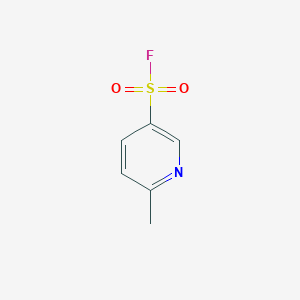
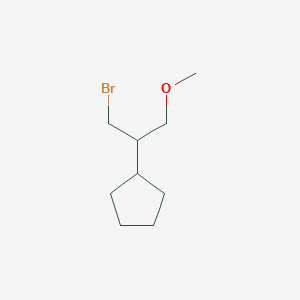
![2-(3-Bromopropyl)bicyclo[2.2.1]heptane](/img/structure/B13171196.png)
